2-[(Pyrazin-2-ylmethyl)-amino]-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrazin-2-ylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-4-3-9-6-7-5-8-1-2-10-7/h1-2,5,9,11H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMGBXYVDXPBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis Innovations
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-[(Pyrazin-2-ylmethyl)-amino]-ethanol suggests two primary and highly viable synthetic strategies based on logical bond disconnections. The most apparent disconnection is of the carbon-nitrogen (C-N) bond of the secondary amine. This leads to two distinct sets of precursor molecules:
Strategy A: Reductive Amination. Disconnecting the C-N bond via a reductive amination pathway leads to Pyrazine-2-carboxaldehyde and Ethanolamine (B43304) . This is a common and powerful method for amine synthesis. gctlc.org The forward reaction involves the initial formation of an imine intermediate between the aldehyde and the amine, which is then reduced in situ to the target secondary amine.
Strategy B: Nucleophilic Substitution. An alternative disconnection identifies a pyrazin-2-ylmethyl electrophile and an ethanolamine nucleophile. This suggests a synthesis via nucleophilic substitution, where a suitable leaving group on the methyl carbon of the pyrazine (B50134) ring is displaced by the amino group of ethanolamine. The most common precursor for this route would be 2-(Halomethyl)pyrazine , such as 2-(Chloromethyl)pyrazine .
Exploration of Precursor Architectures and Building Block Derivatization
The success of the synthesis relies on the availability and reactivity of the key building blocks identified in the retrosynthetic analysis.
Pyrazine-2-carboxaldehyde: This is a critical precursor for the reductive amination pathway. It can be prepared through various oxidation methods from 2-methylpyrazine. Derivatization of the pyrazine ring, such as the introduction of alkyl or aryl groups at positions 5 or 6, could be accomplished prior to the aldehyde formation, allowing for the synthesis of a diverse library of analogues.
Ethanolamine: This is a readily available bifunctional molecule. Derivatization is straightforward. For instance, using N-methylethanolamine would yield a tertiary amine product. The use of chiral amino alcohols, such as (R)- or (S)-2-aminopropan-1-ol, would be a direct route to chiral analogues.
2-(Chloromethyl)pyrazine: This electrophilic precursor for the nucleophilic substitution route is typically synthesized from the corresponding alcohol, 2-(hydroxymethyl)pyrazine, using a chlorinating agent like thionyl chloride. The reactivity of this building block makes it an effective alkylating agent for amines.
Optimization of Reaction Conditions for Enhanced Yield and Purity
For the reductive amination pathway (Strategy A), optimization of reaction parameters is crucial for maximizing yield and purity while minimizing side reactions. Key variables include the choice of reducing agent, solvent, and pH. masterorganicchemistry.com
The reaction is typically a one-pot procedure where the aldehyde and amine are mixed, often in a suitable solvent like methanol (B129727) or ethanol (B145695), to form the imine. gctlc.org A reducing agent is then added. While sodium borohydride (B1222165) (NaBH₄) can be used, milder and more selective reagents are often preferred to avoid the reduction of the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are highly effective for selectively reducing imines in the presence of carbonyls. masterorganicchemistry.com The latter is often favored due to its non-toxic byproducts and effectiveness under mildly acidic conditions which can help catalyze imine formation. masterorganicchemistry.comyoutube.com
Below is a table illustrating typical parameters that would be optimized for this synthesis.
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Reagent/Condition 3 | Rationale for Optimization |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | To achieve selective reduction of the imine without competing reduction of the pyrazine-2-carboxaldehyde. NaBH(OAc)₃ is often preferred for its selectivity and safety. masterorganicchemistry.com |
| Solvent | Methanol | Dichloroethane (DCE) | Tetrahydrofuran (THF) | To ensure solubility of all reactants and intermediates and to be compatible with the chosen reducing agent. |
| pH/Catalyst | No additive | Acetic Acid (catalytic) | Lewis Acid (e.g., Ti(OiPr)₄) | To catalyze the formation of the imine intermediate by protonating the carbonyl oxygen or through Lewis acid activation, thereby accelerating the reaction. masterorganicchemistry.com |
| Temperature | 0 °C | Room Temperature (25 °C) | 50 °C | To balance the rate of reaction with the stability of reactants and products, minimizing potential side reactions or degradation. |
Stereoselective Synthesis of Chiral Analogues (if applicable)
The target compound, this compound, is achiral. However, the synthetic framework can be readily adapted to produce chiral analogues through stereoselective approaches. The most direct method involves the use of a chiral building block.
By replacing ethanolamine with an enantiomerically pure amino alcohol, such as (R)-2-amino-1-propanol or (S)-2-amino-1-propanol, the resulting product would be a chiral analogue of the target compound. The reductive amination or nucleophilic substitution reactions are not expected to affect the existing stereocenter on the amino alcohol precursor, thus providing a direct and efficient route to optically active derivatives. The synthesis of stereochemically complex pyrazine derivatives is a known strategy for investigating biological activity. google.com
Novel Synthetic Routes and Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign and atom-economical methods. youtube.com
Catalytic Reductive Amination: Instead of stoichiometric hydride reagents, catalytic hydrogenation can be employed. This involves reacting pyrazine-2-carboxaldehyde and ethanolamine under a hydrogen atmosphere (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or a Ruthenium-based catalyst. youtube.comnih.gov This method generates only water as a byproduct, representing a very green approach.
One-Pot/Tandem Reactions: The synthesis of pyrazines from simpler starting materials can be achieved through one-pot tandem processes. For example, some methods allow for the synthesis of substituted pyrazines from β-amino alcohols, catalyzed by earth-abundant metals like manganese, which proceed via dehydrogenative coupling. nih.gov
Electrochemical Methods: Electrochemical reductive amination is an emerging green technology. The reductive amination of aldehydes, including biomass-derived furfurals with ethanolamine, has been successfully demonstrated. google.com This approach uses electricity as the "reagent" for reduction, avoiding chemical reductants and their associated waste streams.
Scalable Synthetic Protocols for Research and Development
Transitioning a synthesis from a laboratory bench to a larger research and development scale requires consideration of safety, cost, and practicality.
For the reductive amination of pyrazine-2-carboxaldehyde, the choice of reducing agent is a key consideration for scalability. While effective, sodium cyanoborohydride generates toxic cyanide waste. Sodium triacetoxyborohydride is often a safer alternative. masterorganicchemistry.com However, both are stoichiometric reagents.
For larger scales, catalytic hydrogenation is often preferred. It is highly atom-economical and avoids the use of expensive and hazardous hydride reagents. However, it requires specialized high-pressure reactor equipment. The use of reagents like sodium triacetoxyborohydride is advantageous as it mitigates the large-scale gas evolution that can occur when mixing sodium borohydride with acidic catalysts, enhancing the safety and practicality of the process. youtube.com
Synthesis of Deuterated or Labeled Analogues for Mechanistic Studies
Isotopically labeled analogues of this compound are valuable tools for mechanistic studies in drug metabolism and pharmacokinetics. The synthetic routes can be easily adapted to incorporate isotopes like deuterium (B1214612) (²H or D).
There are two straightforward positions for deuteration:
Methylene (B1212753) Bridge Labeling: By using a deuterated reducing agent during the reductive amination, deuterium can be specifically incorporated into the methylene group connecting the pyrazine ring and the nitrogen atom. Using sodium borodeuteride (NaBD₄) instead of sodium borohydride would result in the formation of 2-[(1,1-dideuterio-pyrazin-2-ylmethyl)-amino]-ethanol.
Ethanolamine Moiety Labeling: Commercially available deuterated ethanolamine (e.g., 2-amino-1,1,2,2-d₄-ethanol) can be used as the starting amine in either the reductive amination or nucleophilic substitution pathway. This would place the deuterium label on the ethyl group of the final compound.
These selective labeling methods provide powerful probes for analytical studies without altering the fundamental chemical properties of the molecule.
Advanced Preclinical Biological and Pharmacological Investigations in Vitro and Animal Models
Identification and Characterization of Molecular Targets
There is no publicly available research identifying or characterizing the molecular targets of 2-[(Pyrazin-2-ylmethyl)-amino]-ethanol.
Receptor Binding Affinity and Selectivity Profiling
No studies detailing the receptor binding affinity and selectivity profile of this compound have been published in the scientific literature.
Enzyme Modulation Studies: Inhibition, Activation, and Kinetic Analysis
Information regarding the effects of this compound on enzyme activity, including any potential inhibitory or activating properties and their corresponding kinetic analyses, is not available.
Cellular Assays for Functional Biological Activity (e.g., cell proliferation, differentiation, signaling pathway modulation)
There are no published reports on the functional biological activity of this compound in cellular assays.
In vitro Mechanistic Elucidation in Relevant Cell Lines
Mechanistic studies aimed at elucidating the in vitro effects of this compound in any cell line have not been documented in the available scientific literature.
In vivo Preclinical Efficacy Studies in Animal Models (e.g., disease models, physiological responses)
No in vivo preclinical efficacy studies for this compound in animal models have been reported.
Investigation of Cellular Uptake and Subcellular Localization in Preclinical Models
There is no available data on the cellular uptake or subcellular localization of this compound from preclinical models.
To address your request for an article on the chemical compound "this compound," a comprehensive search of available scientific literature and research databases was conducted. The objective was to find specific preclinical data on its immunomodulatory effects, as per the detailed outline provided.
Despite a thorough investigation using various search strategies, no specific studies or data pertaining to the immunomodulatory effects of "this compound" in in vitro or animal models could be located in the public domain. Consequently, it is not possible to generate the requested article section with the required detailed research findings and data tables, as the foundational scientific information is not available.
The instructions to focus solely on this specific compound and the strict exclusion of content outside the provided outline cannot be fulfilled without relevant research data.
Therefore, the requested article on the "Advanced Preclinical Biological and Pharmacological Investigations" of "this compound," specifically section "3.8. Assessment of Immunomodulatory Effects in Preclinical Systems," cannot be produced at this time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Systematic Analogues and Derivatives
The systematic design and synthesis of analogues of 2-[(Pyrazin-2-ylmethyl)-amino]-ethanol would be a cornerstone of any medicinal chemistry program aimed at exploring its therapeutic potential. The synthesis of such derivatives is generally accessible through established synthetic methodologies. A common route involves the reductive amination of pyrazine-2-carbaldehyde with ethanolamine (B43304). This method allows for a high degree of variability in both the pyrazine (B50134) and ethanolamine portions of the molecule.
Alternatively, nucleophilic substitution of 2-(chloromethyl)pyrazine with ethanolamine or its derivatives can also be employed. This approach is particularly useful for introducing a variety of substituents on the ethanolamine moiety. The synthesis of pyrazine-containing drugs often involves the formation of amide bonds through the aminolysis of pyrazine esters, a method that could be adapted for creating amide-linked analogues. nih.gov
Table 1: Potential Synthetic Strategies for Analogues of this compound
| Strategy | Reactant 1 | Reactant 2 | Potential Analogues |
| Reductive Amination | Substituted pyrazine-2-carbaldehydes | Substituted ethanolamines | Variation on pyrazine ring and ethanolamine side chain |
| Nucleophilic Substitution | Substituted 2-(chloromethyl)pyrazines | Substituted ethanolamines | Introduction of diverse groups on the ethanolamine tail |
| Amide Coupling | Pyrazine-2-carboxylic acid | Aminoethanol derivatives | Amide-linked bioisosteres |
The design of a library of analogues would systematically explore the chemical space around the parent molecule. This would include:
Substitution on the pyrazine ring: Introducing a range of electron-donating and electron-withdrawing groups at various positions on the pyrazine ring to probe electronic and steric effects.
Modification of the ethanolamine side chain: Altering the length of the alkyl chain, introducing branching, or replacing the hydroxyl group with other functional groups.
N-alkylation or N-acylation: Modifying the secondary amine to explore the impact of a tertiary amine or an amide on activity.
Identification of Key Pharmacophoric Elements and Essential Structural Features
The secondary amine is a key hydrogen bond donor and acceptor, and its protonation state at physiological pH will be critical for ionic interactions with target proteins. The hydroxyl group of the ethanolamine moiety is another important hydrogen bond donor and acceptor. The flexible methylene (B1212753) linker allows the molecule to adopt various conformations to fit into a binding pocket.
A hypothetical pharmacophore model for this compound would likely include:
A hydrogen bond acceptor feature (the pyrazine nitrogens).
A hydrogen bond donor/acceptor feature (the secondary amine).
A hydrogen bond donor/acceptor feature (the hydroxyl group).
A hydrophobic/aromatic feature (the pyrazine ring).
The spatial arrangement of these features would be critical for target recognition and binding.
Impact of Substituent Variations on Biological Potency and Selectivity
The biological potency and selectivity of this compound analogues would be highly dependent on the nature and position of substituents.
Substituents on the Pyrazine Ring: The electronic and steric properties of substituents on the pyrazine ring can significantly modulate the molecule's interaction with its target. For instance, electron-withdrawing groups could enhance the hydrogen bonding ability of the pyrazine nitrogens, while bulky substituents could introduce steric hindrance or provide additional hydrophobic interactions. The position of the substituent would also be critical, as it would alter the vector of interaction with the target.
Modifications to the Ethanolamine Side Chain: The length and branching of the alkyl chain connecting the amine and hydroxyl group can influence the molecule's flexibility and its ability to adopt an optimal binding conformation. The replacement of the hydroxyl group with other functionalities, such as a methoxy group or a halogen, would probe the importance of the hydrogen bonding capability at this position.
Table 2: Hypothetical SAR of this compound Analogues
| Modification | Rationale | Predicted Impact on Potency |
| Electron-withdrawing group on pyrazine | Enhance H-bonding | Potentially increase |
| Bulky hydrophobic group on pyrazine | Additional hydrophobic interactions | May increase or decrease depending on binding pocket |
| Increase length of ethanolamine chain | Altered flexibility and reach | Dependent on target topology |
| Replace -OH with -OCH3 | Remove H-bond donor capability | Likely decrease if H-bonding is critical |
| N-methylation | Alter basicity and steric bulk | May increase or decrease |
Conformational Analysis and its Influence on Molecular Interactions
The conformational flexibility of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a wide range of conformations. The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the target protein.
Computational studies on related molecules, such as N-methyl-2-aminoethanol, have shown that intramolecular hydrogen bonding between the amine and hydroxyl groups can play a significant role in stabilizing certain conformations. nih.gov In the case of this compound, an intramolecular hydrogen bond between the secondary amine and the hydroxyl group could lead to a folded conformation. The orientation of the pyrazine ring relative to the ethanolamine side chain will also be crucial for presenting the pharmacophoric elements in the correct spatial arrangement for binding. The study of energetics between different rotamers is key to understanding the stability of different isomers.
Stereochemical Contributions to Activity and Target Recognition
If the ethanolamine side chain is substituted, a chiral center can be introduced. This would result in enantiomers that could exhibit different biological activities and potencies. It is a well-established principle in medicinal chemistry that biological macromolecules, being chiral, often interact differently with the enantiomers of a chiral drug.
The differential activity of enantiomers can provide valuable information about the three-dimensional structure of the binding site. For example, one enantiomer might fit perfectly into the binding pocket, while the other might experience steric clashes. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral analogues of this compound would be a critical step in understanding its SAR and for the development of a potentially more potent and selective therapeutic agent. The general structure-activity relationship for beta-blockers, many of which contain a similar ethanolamine side chain, demonstrates that often one enantiomer is significantly more potent. wikipedia.org
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in drug discovery to improve the properties of a lead compound. nih.gov
Bioisosteric Replacements: For this compound, several bioisosteric replacements could be considered. The pyrazine ring could be replaced with other heterocycles such as pyridine, pyrimidine, or pyridazine to modulate the electronic properties and hydrogen bonding capacity of the aromatic core. pharmablock.comresearchgate.net For example, replacing the pyrazine with a pyridine could alter the basicity and dipole moment of the molecule. nih.gov
The secondary amine could be replaced with an ether or a methylene group to probe the importance of the hydrogen bond donating and accepting capabilities at this position. The hydroxyl group could be replaced by a thiol or an amine to investigate the effect of different hydrogen bonding groups.
Scaffold Hopping: Scaffold hopping involves replacing the central core of the molecule with a structurally different scaffold while retaining the key pharmacophoric elements. nih.gov For this compound, a scaffold hopping approach could involve replacing the pyrazinylmethyl group with other aromatic or heteroaromatic moieties that present similar pharmacophoric features in a comparable 3D arrangement. For instance, an imidazo[1,2-a]pyrazin-8-one core has been identified through scaffold hopping from a triazolopyridine core in the development of mGlu2 receptor modulators. acs.org This highlights the potential for discovering novel chemotypes with improved properties by exploring different core structures.
Lack of Scientific Data Precludes Analysis of this compound's Mechanistic and Molecular Dynamics
A thorough review of available scientific literature and chemical databases reveals a significant absence of research pertaining to the mechanistic investigations and molecular interaction dynamics of the chemical compound this compound. Despite targeted searches for its biological activity, mechanism of action, and any associated protein-ligand interaction studies, gene expression profiling, or proteomic and metabolomic investigations, no specific data for this compound could be retrieved.
Consequently, it is not possible to provide an article structured around the requested detailed outline, which includes the elucidation of molecular pathways, signaling cascades, protein-ligand interaction studies, gene expression profiling, proteomic and metabolomic investigations, exploration of allosteric modulation mechanisms, and analysis of post-translational modifications induced by the compound.
The scientific community has not published findings that would allow for a detailed discussion of these specific aspects of this compound. While research exists for related pyrazine and pyrazole derivatives, this information is not directly applicable to the subject compound and falls outside the strict scope of the requested article. The lack of available data prevents the creation of the specified data tables and a detailed analysis of research findings as instructed.
Therefore, until research is conducted and published on the biological and molecular activities of this compound, a scientifically accurate and informative article on its mechanistic and molecular interaction dynamics cannot be generated.
Computational Chemistry and Cheminformatics Approaches
Molecular Docking and Molecular Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. These methods are instrumental in understanding the potential mechanism of action of a compound. At present, there are no published studies detailing the molecular docking or molecular dynamics simulations of 2-[(Pyrazin-2-ylmethyl)-amino]-ethanol with any biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds. There is currently no evidence of QSAR models having been developed or utilized specifically for predicting the activity of this compound.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used in virtual screening to search large compound libraries for other molecules with similar features. No pharmacophore models based on this compound or its use in virtual screening applications have been reported in the scientific literature.
In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early-stage drug discovery to identify compounds with favorable drug-like properties. There are no available studies that have published in silico ADMET predictions for this compound.
Conformational Analysis and Energy Minimization Studies
Conformational analysis and energy minimization are computational methods used to determine the stable three-dimensional shapes (conformations) of a molecule. Understanding the preferred conformation of a molecule is crucial for understanding its interaction with biological targets. To date, no conformational analysis or energy minimization studies for this compound have been published.
Ligand-Based and Structure-Based Drug Design Strategies
Ligand-based and structure-based drug design are two key strategies in the development of new drugs. Ligand-based design relies on the knowledge of other molecules that bind to the biological target, while structure-based design utilizes the three-dimensional structure of the target itself. There is no information available on the application of either of these drug design strategies to this compound.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for High-Resolution Structural and Conformational Elucidation
High-resolution spectroscopic methods are indispensable for the detailed structural and conformational analysis of 2-[(Pyrazin-2-ylmethyl)-amino]-ethanol. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Raman spectroscopy provide complementary information to build a complete picture of the molecule's three-dimensional structure and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. These experiments reveal through-bond and through-space correlations between nuclei, which helps in piecing together the molecular framework. For instance, the COSY spectrum would show correlations between adjacent protons, such as those on the ethylamino bridge, while the HMBC spectrum would reveal long-range couplings, for example, between the pyrazinyl protons and the methylene (B1212753) bridge carbon.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrazine (B50134) ring protons, the methylene protons of the pyrazinylmethyl group, and the two methylene groups of the ethanolamine (B43304) moiety. The chemical shifts and coupling constants of these signals provide initial structural information.
¹³C NMR: The carbon NMR spectrum complements the proton data by providing the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the pyrazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly valuable for conformational analysis, as it detects through-space interactions between protons that are close in proximity, providing insights into the preferred spatial arrangement of the pyrazinyl and ethanol (B145695) moieties.
| ¹H NMR (Predicted Chemical Shifts) | ¹³C NMR (Predicted Chemical Shifts) |
| Pyrazine-H (δ 8.5-8.7 ppm) | Pyrazine-C (δ 140-150 ppm) |
| -CH₂- (pyrazin-2-yl) (δ 3.8-4.0 ppm) | -CH₂- (pyrazin-2-yl) (δ 50-55 ppm) |
| -NH-CH₂- (δ 2.8-3.0 ppm) | -NH-CH₂- (δ 45-50 ppm) |
| -CH₂-OH (δ 3.6-3.8 ppm) | -CH₂-OH (δ 60-65 ppm) |
| -OH, -NH (broad signals) |
Circular Dichroism (CD) Spectroscopy: If this compound is chiral, or if it interacts with a chiral environment such as a protein, CD spectroscopy can be a powerful tool. It measures the differential absorption of left- and right-circularly polarized light. For an achiral molecule like this one in an achiral solvent, no CD signal would be observed. However, upon binding to a protein, an induced CD signal may appear, providing information about the conformation of the compound in the bound state and any conformational changes in the protein itself.
Raman Spectroscopy: Raman spectroscopy provides vibrational information that is complementary to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the skeletal vibrations of the pyrazine ring and the C-C and C-N bonds of the side chain. This can be useful for identifying the compound and studying conformational changes, as different conformers may exhibit distinct Raman spectral features.
X-ray Crystallography for Ligand-Bound Protein Complexes
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. To understand how this compound interacts with a target protein, co-crystallization or soaking experiments are performed. A successful X-ray diffraction experiment on a suitable crystal of the complex can reveal with high precision:
The exact binding pose of the ligand within the protein's active site.
The specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and any potential π-π stacking between the pyrazine ring and aromatic amino acid residues.
The conformation of the ligand when bound to the protein.
Any conformational changes in the protein that occur upon ligand binding.
This detailed structural information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity.
Chromatographic Methods for Purity Assessment and Enantiomeric Separation
Chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating enantiomers if a chiral version of the molecule is prepared.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for assessing the purity of the compound. A sample is passed through a column packed with a non-polar stationary phase, and a polar mobile phase is used for elution. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A typical method might use a C18 column with a gradient of water and acetonitrile (B52724) as the mobile phase.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Chiral Chromatography: Although this compound itself is not chiral, derivatives of it or related compounds might be. In such cases, chiral HPLC is necessary to separate the enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to different retention times.
Mass Spectrometry for Precursor, Intermediate, and Metabolite Identification in Research Samples
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to identify its fragmentation patterns, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective tool for identifying and quantifying the compound in complex matrices, such as in vitro metabolic stability assays. By analyzing the masses of potential metabolites, researchers can identify the products of enzymatic reactions, such as oxidation of the pyrazine ring or N-dealkylation.
| Ion | Predicted m/z | Fragment |
| [M+H]⁺ | 166.1035 | Parent Ion |
| [M-CH₂OH]⁺ | 135.0773 | Loss of hydroxymethyl group |
| [C₅H₅N₂]⁺ | 93.0456 | Pyrazinylmethyl cation |
Biophysical Characterization of Protein-Compound Interactions
To quantify the binding affinity and thermodynamics of the interaction between this compound and a target protein, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the protein, a binding isotherm can be generated. Fitting this data allows for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein. It provides real-time data on the association and dissociation of the complex, allowing for the determination of the on-rate (k_on) and off-rate (k_off) of the interaction, from which the equilibrium dissociation constant (K_d) can be calculated.
Microscopic Techniques for Subcellular Localization and Morphological Changes in Research Models
To visualize the effects of this compound on cells, various microscopic techniques can be utilized. If the compound is fluorescent or can be tagged with a fluorescent probe without altering its activity, fluorescence microscopy can be used to determine its subcellular localization.
Confocal Microscopy: This advanced light microscopy technique allows for the acquisition of high-resolution, optically sectioned images of cells. By co-staining with fluorescent markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria), the precise location of the fluorescently-labeled compound within the cell can be determined.
Electron Microscopy (EM): For observing ultrastructural changes in cells or tissues in response to treatment with the compound, electron microscopy offers much higher resolution than light microscopy. Transmission Electron Microscopy (TEM) can reveal changes in organelle morphology, while Scanning Electron Microscopy (SEM) can show alterations in cell surface topography.
Future Research Directions and Translational Perspectives
Identification of Novel Research Applications as Chemical Probes
A chemical probe is a small molecule used to study biological systems. The structural components of 2-[(Pyrazin-2-ylmethyl)-amino]-ethanol, particularly the pyrazine (B50134) nucleus, offer a foundation for the development of novel chemical probes. The nitrogen-containing heterocyclic ring is a common feature in many fluorescent dyes. mdpi.com For instance, certain amino-pyrazoline derivatives have been shown to possess intrinsic fluorescence, enabling them to be used for labeling and imaging intracellular mycobacteria. nih.gov This suggests that the pyrazine core in this compound could be chemically modified to enhance or induce fluorescent properties, making it a valuable tool for bioimaging.
The development of fluorescent probes from this scaffold could allow for real-time visualization of biological processes and the localization of specific targets within cells. nih.gov By attaching specific targeting moieties, derivatives of this compound could be designed to bind to particular proteins or cellular structures, with the pyrazine group serving as the fluorophore for detection.
Table 1: Potential Characteristics of this compound as a Chemical Probe Scaffold
| Feature | Potential Application as a Chemical Probe | Rationale based on Analogous Compounds |
| Pyrazine Ring | Core for fluorescent properties | Heterocyclic compounds are common in fluorescent dyes. mdpi.com |
| Amino and Hydroxyl Groups | Sites for conjugation to targeting molecules | Allows for chemical modification to bind to specific biological targets. |
| Small Molecular Size | Good cell permeability | Essential for intracellular imaging and targeting. |
| Potential for Derivatization | Can be modified to create a library of probes | Enables the development of probes for various biological questions. |
Potential as a Lead Compound for Further Optimization in Preclinical Discovery
In drug discovery, a lead compound is a chemical that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. Pyrazine derivatives have a well-established history of diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.gov This broad spectrum of activity makes the pyrazine scaffold a privileged structure in medicinal chemistry. mdpi.com
The structure of this compound could serve as a starting point for the development of new therapeutic agents. For example, pyrazine-based compounds have been optimized as potent kinase inhibitors. researchgate.net Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidines have demonstrated that modifications to the heterocyclic core can significantly enhance potency and selectivity. nih.gov Similarly, the amino and hydroxyl groups of this compound provide clear vectors for chemical modification to improve its binding affinity, selectivity, and pharmacokinetic properties.
Table 2: Examples of Bioactive Pyrazine Derivatives and their Potential Relation to this compound
| Compound Class | Biological Activity | Example of Research Finding | Relevance to this compound |
| Cinnamic acid–pyrazine derivatives | Neurovascular protection | Compound 15 showed strong activity in HBMEC-2 cells with an EC50 of 3.55 μM. | Demonstrates the potential of pyrazine derivatives in neurological research. |
| Pyrazine-fused Celastrol derivatives | Antiosteoporosis | Compound 19u exhibited an IC50 of 0.07 μM against RANKL-induced osteoclastogenesis. acs.org | Highlights the potential for developing potent inhibitors by functionalizing the pyrazine scaffold. |
| Pyrazine amides | Antimycobacterial | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide showed an MIC of 12.5 µg/mL against M. tuberculosis. researchgate.net | Suggests a possible avenue for developing new antimicrobial agents. |
Integration with High-Throughput Screening and Automation in Research
High-throughput screening (HTS) and automation are cornerstones of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds. nih.gov Libraries of diverse, drug-like molecules are essential for the success of HTS campaigns. mdpi.com Given the established biological relevance of the pyrazine scaffold, libraries of pyrazine derivatives are valuable assets in such screening efforts. nih.gov
This compound and a focused library of its derivatives could be synthesized and integrated into HTS platforms. This would enable the rapid evaluation of their activity against a wide range of biological targets, such as enzymes, receptors, and whole cells. nih.gov The adaptable structure of the compound allows for the creation of a diverse library through combinatorial chemistry, which can increase the chances of identifying a "hit" compound. rroij.com
Table 3: Role of this compound Derivatives in HTS
| HTS Application | Potential Contribution of this compound Derivatives | Key Advantage |
| Target-based Screening | Identification of inhibitors or activators for specific enzymes or receptors. | The pyrazine core can act as a hydrogen bond acceptor, a common interaction in protein binding sites. pharmablock.com |
| Phenotypic Screening | Discovery of compounds that produce a desired effect in a cellular or organismal model. | The compound's structure can be modified to explore a wide chemical space, increasing the probability of finding active molecules. |
| Fragment-Based Screening | Use of smaller fragments of the molecule to identify binding to a target, followed by optimization. | The pyrazine-amino moiety could serve as a starting fragment for building more potent inhibitors. |
Challenges and Opportunities in the Academic Study of Amino-Pyrazine Derivatives
The academic study of amino-pyrazine derivatives presents both challenges and significant opportunities. A primary challenge lies in the synthesis of highly functionalized and regiochemically pure pyrazine derivatives. The electron-deficient nature of the pyrazine ring can render some standard aromatic substitution reactions difficult to perform. acs.org
However, these challenges are balanced by substantial opportunities. The development of novel synthetic methodologies, such as metal-catalyzed cross-coupling reactions, has greatly expanded the accessibility of diverse pyrazine structures. rsc.org The vast and relatively underexplored chemical space of amino-pyrazine derivatives offers a fertile ground for discovering new compounds with unique biological activities. ijsrtjournal.com Furthermore, the structural simplicity of compounds like this compound makes them ideal candidates for academic research groups to explore fundamental aspects of medicinal chemistry and chemical biology.
Table 4: Challenges and Opportunities in the Study of Amino-Pyrazine Derivatives
| Aspect | Challenges | Opportunities |
| Synthesis | - Electron-deficient nature of the pyrazine ring can complicate functionalization. acs.org- Regioselectivity control during substitution reactions. | - Development of new synthetic methods like C-H activation and cross-coupling. rsc.org- Amenable scaffold for diversity-oriented synthesis. |
| Biological Activity | - Potential for off-target effects due to the prevalence of the pyrazine scaffold in biological systems. | - Wide range of potential biological activities to be explored. nih.gov- Potential for developing selective inhibitors through careful structural modification. |
| Chemical Probes | - Intrinsic fluorescence may be weak and require significant chemical modification to be useful. | - Scaffold for developing novel fluorescent probes for bioimaging. nih.gov |
Multidisciplinary Collaboration for Advanced Research
The successful translation of a promising compound like this compound from a laboratory curiosity to a valuable research tool or therapeutic lead requires a multidisciplinary approach. mdpi.com Collaborative efforts between medicinal chemists, pharmacologists, computational scientists, and biologists are essential to fully realize its potential.
Synthetic chemists are needed to devise efficient routes for the synthesis of the parent compound and its derivatives. Computational chemists can use molecular modeling to predict the binding of these compounds to biological targets and to guide the design of more potent and selective analogs. Biologists and pharmacologists are crucial for designing and carrying out the assays to test the biological activity of the synthesized compounds. This synergistic approach accelerates the pace of discovery and development. mdpi.com
Table 5: Contributions of Different Disciplines to the Research of this compound
| Discipline | Key Contributions |
| Synthetic Organic Chemistry | - Develop efficient and scalable synthesis routes.- Create libraries of derivatives for SAR studies. rsc.org |
| Computational Chemistry | - Predict binding modes and affinities to biological targets.- Guide the design of new analogs with improved properties. |
| Cell Biology & Biochemistry | - Develop and perform assays to determine biological activity and mechanism of action.- Use fluorescent derivatives for cellular imaging. nih.gov |
| Pharmacology | - Evaluate the in vivo efficacy and pharmacokinetic properties of lead compounds. |
| Structural Biology | - Determine the three-dimensional structure of the compound bound to its target, providing insights for further optimization. |
Q & A
Q. What are the optimal synthetic routes for 2-[(Pyrazin-2-ylmethyl)-amino]-ethanol, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar amounts of pyrazine derivatives (e.g., 2-chloromethylpyrazine) with ethanolamine in ethanol/water (3:1 v/v) under inert atmosphere for 8–12 hours yields the product. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/methanol 9:1) . Key parameters to control include temperature (±2°C), stoichiometric ratios (validated by TLC), and solvent polarity to minimize byproducts like Schiff bases.
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR in DMSO-d5. The pyrazine protons appear as a singlet at δ 8.3–8.5 ppm, while the ethanolamine backbone shows signals at δ 3.6–3.8 ppm (CH2-OH) and δ 2.7–3.0 ppm (N-CH2) .
- X-ray Crystallography : Co-crystallize with perchloric acid to form salts (e.g., 2-[(2-Hydroxybenzyl)amino]pyrazinium perchlorate) for single-crystal analysis. Use SHELX software for structure refinement. Key metrics: -factor < 0.05, range 3.0–27.5°, and monoclinic space group .
Q. What stability considerations are critical for handling this compound in aqueous and non-polar solvents?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber vials. In aqueous solutions (pH > 7), degradation via hydrolysis occurs within 48 hours (monitored by HPLC). Use non-polar solvents (e.g., dichloromethane) for long-term stability studies, and add antioxidants like BHT (0.1% w/v) to inhibit radical formation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in forming coordination complexes or pharmaceutical intermediates?
- Methodological Answer :
- Coordination Chemistry : React with transition metals (e.g., Cu(II) or Zn(II)) in methanol at 60°C. Monitor ligand exchange via UV-Vis (λ = 250–400 nm) and cyclic voltammetry. DFT calculations (B3LYP/6-31G*) predict bond angles and redox potentials .
- Biological Activity : Assess enzyme inhibition (e.g., kinases) using fluorescence-based assays. IC50 values are derived from dose-response curves (GraphPad Prism). Molecular docking (AutoDock Vina) identifies binding interactions with target proteins .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR assignments with --HMBC to confirm N-CH2 connectivity. For crystallographic anomalies (e.g., disorder in solvent molecules), use SQUEEZE in PLATON to model electron density .
- Error Analysis : Apply Rietveld refinement for powder XRD discrepancies. Report mean bond length deviations (e.g., ±0.005 Å) and hydrogen-bonding angles with esd values .
Q. How can computational modeling predict the physicochemical properties or metabolic pathways of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME to calculate logP (∼1.2), topological polar surface area (∼60 Ų), and CYP450 interactions.
- Reactivity Simulations : Perform MD simulations (AMBER) to study solvation effects. QM/MM hybrid methods (Gaussian 16) model transition states for nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
